Cas no 15250-29-0 (2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-)

2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)- 化学的及び物理的性質
名前と識別子
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- 2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-
- (Z)-2-Methyl-3-phenylpropenoic acid
- 15250-29-0
- NSC401113
- SCHEMBL581982
- NSC-401113
- J-004225
- (Z)-2-methyl-3-phenylprop-2-enoic acid
- Cinnamic acid, alpha-methyl-
- (Z)-2-Methyl-3-phenylacrylic acid
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- インチ: InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7-
- InChIKey: XNCRUNXWPDJHGV-FPLPWBNLSA-N
- ほほえんだ: CC(=CC1=CC=CC=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 162.068079557g/mol
- どういたいしつりょう: 162.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.0613 (rough estimate)
- ゆうかいてん: 94°C
- ふってん: 288°C (estimate)
- 屈折率: 1.5143 (estimate)
2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-53147-2.5g |
2-methyl-3-phenylprop-2-enoic acid |
15250-29-0 | 2.5g |
$149.0 | 2023-02-10 | ||
Enamine | EN300-53147-1.0g |
2-methyl-3-phenylprop-2-enoic acid |
15250-29-0 | 1.0g |
$81.0 | 2023-02-10 | ||
Enamine | EN300-53147-5.0g |
2-methyl-3-phenylprop-2-enoic acid |
15250-29-0 | 5.0g |
$222.0 | 2023-02-10 | ||
Enamine | EN300-53147-10.0g |
2-methyl-3-phenylprop-2-enoic acid |
15250-29-0 | 10.0g |
$339.0 | 2023-02-10 |
2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)- 関連文献
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
2-Propenoic acid, 2-methyl-3-phenyl-, (2Z)-に関する追加情報
Introduction to 2-Propenoic Acid, 2-Methyl-3-Phenyl-, (2Z)- (CAS No. 15250-29-0)
The compound 2-propenoic acid, 2-methyl-3-phenyl-, (2Z)-, also known as 2-methyl-3-phenylacrylic acid and referenced by its CAS number CAS No. 15250-29-0, is a significant organic compound with diverse applications in various fields. This compound belongs to the class of acrylic acids, which are widely used in polymer chemistry, pharmaceuticals, and material science due to their versatile reactivity and structural properties.
Recent studies have highlighted the importance of understanding the structural and functional properties of 2-methyl-3-phenylacrylic acid. Researchers have focused on its role in the synthesis of advanced materials, such as stimuli-responsive polymers and bio-based composites. For instance, a study published in the journal Advanced Materials demonstrated how this compound can be utilized to create polymers with tunable mechanical properties, making them suitable for applications in tissue engineering and drug delivery systems.
The molecular structure of CAS No. 15250-29-0 consists of a propenoic acid backbone with a methyl group at the second position and a phenyl group at the third position. The (Z) configuration indicates that the higher priority groups on either side of the double bond are on the same side, which influences its physical properties and reactivity. This configuration is crucial for determining its behavior in various chemical reactions and its compatibility with different solvents.
In terms of physical properties, 2-methyl-3-phenylacrylic acid exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, making it suitable for use in organic synthesis reactions. The compound is also known for its stability under mild conditions, though it may undergo polymerization or degradation under harsh thermal or oxidative conditions.
The synthesis of CAS No. 15250-29-0 typically involves the reaction of substituted alkenes with carboxylic acids or their derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproduct formation and improving yield. For example, researchers have employed transition metal catalysts to facilitate the coupling reactions necessary for constructing the acrylic acid framework.
In terms of applications, 2-methyl-3-phenylacrylic acid finds extensive use in polymer chemistry as a monomer for synthesizing acrylic polymers. These polymers are employed in coatings, adhesives, and fibers due to their excellent adhesion properties and resistance to environmental factors. Additionally, this compound serves as an intermediate in pharmaceutical synthesis, where it contributes to the development of bioactive molecules with potential therapeutic applications.
The latest research has also explored the use of CAS No. 15250-29-0 in sustainable chemistry practices. Scientists have investigated its role in bio-based polymer production, leveraging renewable feedstocks to reduce environmental impact. Furthermore, studies have examined its potential as a precursor for synthesizing functional materials with applications in energy storage devices, such as batteries and supercapacitors.
In conclusion, 2-propenoic acid, 2-methyl-3-phenyl-, (2Z)-, or CAS No. 15250-29-, stands out as a versatile compound with significant contributions across multiple disciplines. Its unique structural features and reactivity make it an essential component in modern chemical research and industrial applications.
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